molecular formula C7H6ClNO3 B1457660 5-Chloro-3-methoxy-pyridine-2-carboxylic acid CAS No. 1256789-21-5

5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Cat. No.: B1457660
CAS No.: 1256789-21-5
M. Wt: 187.58 g/mol
InChI Key: ZIRPEVXBEZKGKY-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6ClNO3 It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position

Scientific Research Applications

5-Chloro-3-methoxy-pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methoxy-pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the immune response and cellular proliferation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes in the kynurenine pathway, thereby reducing the production of downstream metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, influencing the production of metabolites like quinolinic acid and NAD+ . These interactions can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, while binding proteins help in its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or nucleus, where it can exert its effects on metabolic enzymes or gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid typically involves the chlorination of 3-methoxy-pyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 3-Methoxy-pyridine-2-carboxylic acid

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

The reaction yields this compound as a yellow solid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction is facilitated by the availability of starting materials and the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water), temperature (e.g., room temperature).

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., reflux).

    Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., reflux).

Major Products Formed

    Substitution: 5-Amino-3-methoxy-pyridine-2-carboxylic acid

    Oxidation: 5-Chloro-3-methoxy-pyridine-2-carboxylate

    Reduction: 5-Chloro-3-methoxy-pyridine-2-methanol

    Coupling: Biaryl derivatives

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    3-Methoxypyridine: Lacks the carboxylic acid and chlorine substituents.

    5-Chloro-2-methoxypyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorine atom and a methoxy group on the pyridine ring, along with a carboxylic acid group, allows for diverse chemical modifications and applications.

Properties

IUPAC Name

5-chloro-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPEVXBEZKGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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